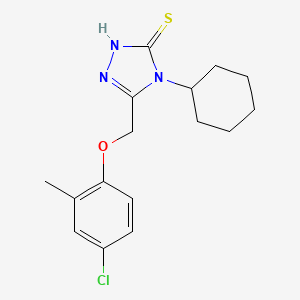

5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3OS/c1-11-9-12(17)7-8-14(11)21-10-15-18-19-16(22)20(15)13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMPLXRDTPIULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=NNC(=S)N2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748793-45-5 | |

| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748793-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of the Phenoxy Moiety: The initial step involves the synthesis of 4-chloro-2-methylphenol, which is then reacted with an appropriate alkylating agent to form 4-chloro-2-methylphenoxymethyl.

Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or a similar organometallic reaction.

Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thiol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or the phenoxy moiety.

Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Disulfides.

Reduction: Reduced triazole derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its triazole moiety.

Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Pharmacology: Studied for its interactions with biological targets.

Industry

Agriculture: Used as a precursor in the synthesis of herbicides and pesticides.

Material Science:

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing enzyme activity. The phenoxy moiety can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related triazole-thiol derivatives and their key differences:

Biological Activity

5-(4-chloro-2-methylphenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound features a triazole ring, a cyclohexyl group, and a phenoxy moiety, which contribute to its unique chemical properties and biological efficacy. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : 3-[(4-chloro-2-methylphenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione

- Molecular Formula : C16H20ClN3OS

- Molecular Weight : 337.87 g/mol

- CAS Number : 748793-45-5

The compound's structure allows for interactions with various biological targets, influencing enzyme activities and receptor functions.

The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions through the triazole ring. This interaction can modulate the activity of enzymes involved in critical biochemical pathways. Additionally, the phenoxy moiety enhances hydrophobic interactions with protein targets, potentially altering their function and leading to biological effects.

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been evaluated using assays such as DPPH and ABTS. For instance, similar compounds in the triazole family have shown IC50 values comparable to well-known antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial potential of this compound has been explored against a range of Gram-positive and Gram-negative bacteria. Molecular docking studies suggest strong binding affinities to bacterial enzymes, indicating a robust mechanism of action against pathogens such as E. coli and Candida albicans. Compounds derived from similar structures have been reported to exhibit MIC values that highlight their broad-spectrum antibacterial activity .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes selectively. This results in lower toxicity and higher efficacy compared to older antifungal agents. The specific compound may share these properties, making it a candidate for further investigation in antifungal therapies .

Anticancer Potential

Emerging research indicates that triazole derivatives can exert anticancer effects through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. For example, related compounds have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating promising therapeutic potential .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-chloro-2-methylphenoxyacetic acid | Lacks triazole and thiol groups | Limited antibacterial activity |

| 4-cyclohexyl-4H-1,2,4-triazole-3-thiol | Contains triazole and thiol groups | Moderate antibacterial activity |

| 5-(4-chloro-2-methylphenoxymethyl)-1,2,4-triazole | Similar structure without cyclohexyl group | Lower hydrophobicity |

The unique combination of functional groups in this compound enhances its biological activity compared to related compounds.

Case Studies and Research Findings

- Antioxidant Evaluation : A study on similar triazole derivatives reported significant antioxidant activity with IC50 values indicating comparable efficacy to standard antioxidants .

- Antibacterial Testing : The compound exhibited potent antibacterial action against E. coli with MIC values suggesting its potential as an effective antibiotic candidate .

- Anticancer Screening : In vitro studies revealed that derivatives related to this compound inhibited cell growth in colon cancer models with IC50 values reflecting substantial anticancer potential .

Q & A

Q. How to validate the compound’s stability under varying storage conditions?

- Stability Protocol :

- Temperature : Store at -20°C (vs. 25°C) to reduce degradation over 6 months .

- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the thiol group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.